molecular formula C12H21NO5 B1592078 Ethyl 4-Boc-2-morpholinecarboxylate CAS No. 768371-16-0

Ethyl 4-Boc-2-morpholinecarboxylate

Cat. No. B1592078
M. Wt: 259.3 g/mol
InChI Key: WOCMUJFSDGAHNY-UHFFFAOYSA-N
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Description

Ethyl 4-Boc-2-morpholinecarboxylate (4-Boc-2-Morpholinecarboxylic Acid Ethyl Ester) is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. It is a versatile compound that has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ethyl 4-Boc-2-morpholinecarboxylate.

Scientific Research Applications

Polymer Synthesis and Applications

Cationic Poly(2-oxazoline) Hydrogels for Reversible DNA Binding Ethyl 4-Boc-2-morpholinecarboxylate contributes to the synthesis of cationic poly(2-oxazoline) hydrogels, which have shown capability in reversible DNA binding. These polymers, after deprotection, can immobilize DNA from aqueous solutions and release DNA using heparin, indicating their potential in biotechnological applications and gene delivery systems (Hartlieb et al., 2013).

Ionic Liquids and Biomass Solvents

Synthesis and Application in Biomass Dissolving Research on 4-benzyl-4-methylmorpholinium-based ionic liquids, which can be synthesized from Ethyl 4-Boc-2-morpholinecarboxylate, demonstrates their use as new solvents for biomass. These ionic liquids, particularly with formate or acetate anions, are explored for their physicochemical properties, biodegradability, and low toxicity, making them suitable for green chemistry applications (Pernak et al., 2011).

Fluorination Reagents

Enhanced Stability and Handling for Fluorination Ethyl 4-Boc-2-morpholinecarboxylate is integral in the preparation of fluorinating agents with enhanced thermal stability and ease of handling. These agents are significant for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides, presenting a safer and more efficient method than traditional reagents (L’Heureux et al., 2010).

Biocompatible Block Copolymers

Advancements in Biomedical Applications The research demonstrates the synthesis of well-defined biocompatible block copolymers involving Ethyl 4-Boc-2-morpholinecarboxylate for various biomedical applications. These copolymers offer clinically proven benefits, indicating their significant impact on medical materials and drug delivery systems (Ma et al., 2003).

properties

IUPAC Name

4-O-tert-butyl 2-O-ethyl morpholine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-16-10(14)9-8-13(6-7-17-9)11(15)18-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCMUJFSDGAHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCO1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610419
Record name 4-tert-Butyl 2-ethyl morpholine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Boc-2-morpholinecarboxylate

CAS RN

768371-16-0
Record name 4-tert-Butyl 2-ethyl morpholine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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